(Phenylethynyl)cyclooctane
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Overview
Description
(Phenylethynyl)cyclooctane is a chemical compound characterized by a cyclooctane ring substituted with a phenylethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Phenylethynyl)cyclooctane typically involves the alkynylation of cyclooctane derivatives. One efficient method is the iron-catalyzed hydrogen atom transfer protocol, which allows for the assembly of acetylenic motifs into functional alkenes . This method involves the use of acetylenic sulfones and readily available alkenes, with excellent Markovnikov selectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of transition metal-catalyzed reactions to construct the desired alkyne moieties. These methods are scalable and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (Phenylethynyl)cyclooctane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the alkyne group.
Substitution: The phenylethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include strong bases for nucleophilic alkynylation, transition metal catalysts for coupling reactions, and oxidizing or reducing agents for redox reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(Phenylethynyl)cyclooctane has several applications in scientific research, including:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of (Phenylethynyl)cyclooctane involves its interaction with molecular targets through its phenylethynyl group. The iron-catalyzed hydrogen atom transfer protocol provides insight into the catalytic cycle and radical-mediated processes that facilitate the formation of C(sp3)–C(sp) bonds
Comparison with Similar Compounds
Phenylacetylene: Similar in structure but lacks the cyclooctane ring.
Cyclooctyne: Contains the cyclooctane ring but lacks the phenylethynyl group.
Phenylcyclooctane: Similar but without the alkyne functionality.
Uniqueness: (Phenylethynyl)cyclooctane is unique due to the combination of the cyclooctane ring and the phenylethynyl group, which imparts distinct chemical properties and reactivity. This combination is not commonly found in other compounds, making it a valuable subject for research and application .
Properties
CAS No. |
918638-79-6 |
---|---|
Molecular Formula |
C16H20 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-phenylethynylcyclooctane |
InChI |
InChI=1S/C16H20/c1-2-5-9-15(10-6-3-1)13-14-16-11-7-4-8-12-16/h4,7-8,11-12,15H,1-3,5-6,9-10H2 |
InChI Key |
YFXJNFWYRXZMND-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
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